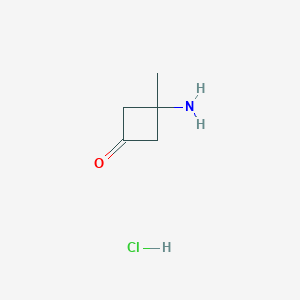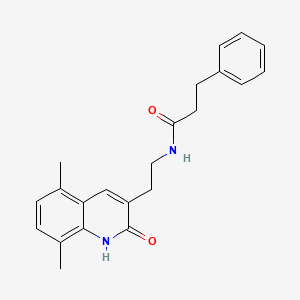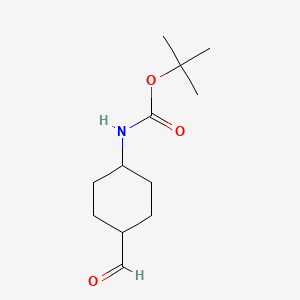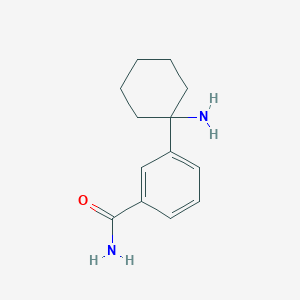
Acide 1-butyl-1H-pyrazole-5-boronique, ester pinacolique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows for versatile reactivity, making it a useful building block in various synthetic applications.
Applications De Recherche Scientifique
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drug candidates and intermediates.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Mécanisme D'action
Target of Action
The primary target of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester involve its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . These boronic esters are only marginally stable in water .
Result of Action
The result of the action of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic groups .
Action Environment
The action of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is influenced by environmental factors such as the presence of water, as these compounds are only marginally stable in water . Additionally, the reaction conditions, such as the presence of a metal catalyst and the nature of the organic groups involved, also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is involved in several biochemical reactions. It is particularly valuable in the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction
Molecular Mechanism
The molecular mechanism of action of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester involves its role in the Suzuki–Miyaura coupling . In this reaction, the compound participates in a transmetalation process, where it is transferred from boron to palladium . This mechanism allows for the formation of new carbon–carbon bonds .
Temporal Effects in Laboratory Settings
The stability of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester makes it suitable for use in long-term experiments
Metabolic Pathways
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is involved in the Suzuki–Miyaura coupling, a key metabolic pathway in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-Butyl-1H-pyrazole with a boronic ester precursor. One common method includes the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired boronic ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydromethylated Alkenes: Formed through protodeboronation and subsequent reactions.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-5-boronic acid, pinacol ester: Similar structure but with a methyl group instead of a butyl group.
1H-Pyrazole-4-boronic acid, pinacol ester: Differing in the position of the boronic acid group.
Uniqueness: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The butyl group can provide different steric and electronic effects compared to other alkyl or aryl substituents, making it a valuable compound for tailored synthetic applications.
Propriétés
IUPAC Name |
1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-6-7-10-16-11(8-9-15-16)14-17-12(2,3)13(4,5)18-14/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSBMYSFIFPKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2563868.png)



![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2563876.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2563877.png)



![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)
![N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2563887.png)
![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide](/img/structure/B2563888.png)
![4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2563889.png)
